N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a propyl chain to an indole-2-carboxamide moiety. The indole subunit is substituted with a 2-methoxyethyl group, which may enhance solubility and influence binding interactions. Benzimidazole derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties due to their ability to mimic purine structures and interact with biological targets .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-14-13-26-19-10-5-2-7-16(19)15-20(26)22(27)23-12-6-11-21-24-17-8-3-4-9-18(17)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
QPBUICOFLZVPDP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.
Indole synthesis: The indole structure is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling: The final step involves coupling the benzimidazole and indole moieties through an amide bond formation, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole structure may also contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The propyl linker in the target compound may offer greater conformational flexibility compared to ethyl or methylene bridges in analogs .
- The 2-methoxyethyl group on the indole ring likely improves hydrophilicity compared to halogenated (e.g., 4-chlorophenoxy) or aromatic substituents .
- Unlike dual benzimidazole derivatives (e.g., Compound 27), the target compound’s indole-carboxamide moiety may target different enzymatic pathways .
Comparison :
- The target compound likely follows a similar route, substituting 2-methoxyethyl-indole-2-carboxylic acid with 3-(1H-benzimidazol-2-yl)propylamine.
- In contrast, Compound 27 () uses a benzimidazole-2-carboxylic acid coupled to a benzylamine derivative via EDCI .
Computational and Structural Insights
- X-ray Crystallography : Analogous compounds (e.g., ) confirm (E)-configurations and planar benzimidazole motifs via SHELX-refined structures .
- Molecular Docking : Compound 10244308’s binding to PBP2A highlights the role of benzimidazole in hydrogen bonding with Arg464 . The target compound’s methoxyethyl group may form additional hydrophobic contacts.
- Hirshfeld Analysis : Used in to quantify intermolecular interactions (e.g., H-bonding, van der Waals) .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This compound features a unique structure that combines benzimidazole and indole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1401580-37-7 |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Anticancer Properties
Research has shown that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study indicated that related indole-2-carboxamides displayed GI50 values ranging from 26 nM to 86 nM against multiple cancer types, demonstrating their potential as anticancer agents .
In particular, the compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, it has been reported that certain modifications to the indole structure can enhance its potency against cancer cells while also improving metabolic stability .
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features suggest potential activity against Mycobacterium tuberculosis, as evidenced by phenotypic screening studies that have identified similar compounds with promising antituberculosis activity . The presence of the benzimidazole moiety is believed to contribute to this biological activity through modulation of specific molecular targets within microbial cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways involved in apoptosis and immune responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Case Studies
Several studies have focused on the synthesis and evaluation of indole derivatives similar to this compound:
- A study published in MDPI highlighted the antiproliferative activity of various indole derivatives, with specific compounds demonstrating IC50 values lower than established chemotherapeutics like erlotinib .
- Another investigation revealed that structural modifications significantly influenced the biological activity of these compounds, emphasizing the importance of specific substituents on the indole ring for enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
